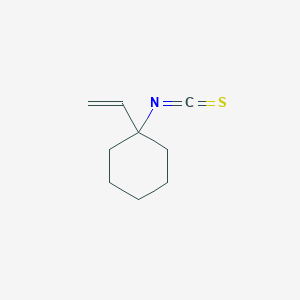
1-Ethenyl-1-isothiocyanatocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-1-isothiocyanatocyclohexane is an organic compound with the molecular formula C9H13NS It is characterized by the presence of both a vinyl group and an isothiocyanate group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-1-isothiocyanatocyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with phenyl isothiocyanate under mild conditions and nitrogen protection . Another method includes the use of carbon disulfide and di-tert-butyl dicarbonate as catalysts . These reactions typically occur in solvents like dimethylbenzene and require careful control of temperature and pressure to ensure high yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of safer and less toxic reagents is preferred to ensure the safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-1-isothiocyanatocyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The vinyl group can participate in substitution reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Catalysts like palladium and nickel are often employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-Ethenyl-1-isothiocyanatocyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-ethenyl-1-isothiocyanatocyclohexane exerts its effects involves the interaction of its isothiocyanate group with nucleophiles. This interaction can lead to the formation of stable thiourea derivatives, which can affect various molecular targets and pathways. The vinyl group also allows for further chemical modifications, enhancing the compound’s versatility .
Comparison with Similar Compounds
Cyclohexyl isothiocyanate: Similar structure but lacks the vinyl group.
Phenyl isothiocyanate: Contains a phenyl group instead of a cyclohexane ring.
Allyl isothiocyanate: Contains an allyl group instead of a vinyl group.
Uniqueness: 1-Ethenyl-1-isothiocyanatocyclohexane is unique due to the presence of both a vinyl and an isothiocyanate group, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
919474-65-0 |
|---|---|
Molecular Formula |
C9H13NS |
Molecular Weight |
167.27 g/mol |
IUPAC Name |
1-ethenyl-1-isothiocyanatocyclohexane |
InChI |
InChI=1S/C9H13NS/c1-2-9(10-8-11)6-4-3-5-7-9/h2H,1,3-7H2 |
InChI Key |
YDLQUPCVAKZXSO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCCCC1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















